N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group. The bromine atom at the para position of the phenyl ring may enhance hydrophobic interactions and halogen bonding in biological targets .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYMCRHMDYQZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(4-bromophenyl)-1,3,4-oxadiazole-2-amine . This intermediate is then reacted with 2-aminobenzothiazole-6-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, as multi-target-directed ligands for neurodegenerative diseases complicated by depression. These compounds have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of depressive disorders. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory potency against MAO-B and butyrylcholinesterase (BuChE), making them promising candidates for further development as antidepressants .
Mechanism of Action Studies
Understanding the mechanism of action of this compound is vital for optimizing its therapeutic efficacy. Studies typically involve molecular docking and enzyme activity assays to elucidate how these compounds interact with biological targets. For instance, the binding interactions of this compound with MAO-B have been investigated to determine its potential as a selective inhibitor .
Antimicrobial Applications
Antimicrobial Activity
The oxadiazole moiety is known for its broad-spectrum antimicrobial properties. Research has shown that compounds containing this moiety can effectively combat microbial resistance. For example, derivatives similar to this compound have been synthesized and evaluated for their antimicrobial activity against various pathogens using standardized methods such as the turbidimetric method . The results indicated a significant reduction in microbial growth at effective concentrations.
Cancer Therapy Applications
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been a focal point in recent research. Compounds like this compound have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited potent cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells . This selectivity is critical for developing effective chemotherapeutic agents.
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
(a) BG01458 (1172304-17-4)
- Structure : N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide .
- Key Differences: Substituent on oxadiazole: 4-isopropylphenyl vs. 4-bromophenyl. The isopropyl group increases lipophilicity (logP ~3.8 vs. Bromine’s electronegativity may improve target binding via halogen bonds compared to the steric bulk of isopropyl.
(b) 746631-83-4
- Structure: 2-(4-Methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide .
- Key Differences: Replaces oxadiazole with an acetamide linker. Methoxyphenoxy group introduces hydrogen-bond acceptors but lacks the aromatic rigidity of oxadiazole. Lower molecular weight (MW 356.4 vs. 407.3 for the target compound) may improve bioavailability.
Pharmacological and Physicochemical Properties
| Compound ID | Core Structure | Substituent | Molecular Weight | logP (Predicted) | Potential Activity |
|---|---|---|---|---|---|
| Target Compound | Benzothiazole-oxadiazole | 4-Bromophenyl | 407.3 | 3.2 | Kinase inhibition, antimicrobial |
| BG01458 (1172304-17-4) | Benzothiazole-oxadiazole | 4-Isopropylphenyl | 378.4 | 3.8 | Anticancer (hypothetical) |
| 746631-83-4 | Benzothiazole-acetamide | 4-Methoxyphenoxy | 356.4 | 2.9 | Anti-inflammatory |
| 937605-24-8 | Thiazole-amine | 3-Nitrophenyl | 381.3 | 3.5 | Antiparasitic |
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-bromophenyl group in the target compound enhances electron deficiency, favoring interactions with positively charged enzyme pockets (e.g., ATP-binding sites in kinases) .
- In contrast, the 4-isopropylphenyl group in BG01458 prioritizes hydrophobic interactions, which may improve tissue penetration but reduce specificity.
Bioavailability :
- The target compound’s higher molecular weight (~407) compared to BG01458 (~378) could limit blood-brain barrier penetration but enhance plasma protein binding.
Antimicrobial Potential: Benzothiazole derivatives like 746631-83-4 show anti-inflammatory activity, while the oxadiazole moiety in the target compound is associated with antimicrobial effects due to its ability to disrupt bacterial membranes .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of a benzothiazole-carboxylic acid hydrazide with a 4-bromophenyl-substituted carbonyl chloride, a method comparable to BG01458’s synthesis .
- Gaps in Data: No direct pharmacological data for the target compound are available in the provided evidence. Predictions are based on structural analogs and require experimental validation.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesis methods, and structure-activity relationships (SAR), providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines a 1,3,4-oxadiazole ring with a benzothiazole moiety. Its molecular formula is , indicating a complex arrangement of bromine, nitrogen, oxygen, and carbon atoms. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.19 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
In addition to anticancer properties, compounds with oxadiazole structures have been investigated for their antimicrobial activity:
- Broad-Spectrum Efficacy : Some derivatives have shown effectiveness against both bacterial and fungal pathogens. For instance, compounds similar to this compound have been tested against various strains with promising results .
- Minimum Inhibitory Concentration (MIC) : The best-performing compounds in related studies exhibited MIC values indicating strong antibacterial effects against multiple pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : The presence of different substituents on the oxadiazole or benzothiazole rings can significantly affect the compound's potency. For example:
- Bromine substitutions generally enhance lipophilicity and cellular uptake.
- Electron-withdrawing groups like nitro or halogens may increase biological activity by stabilizing reactive intermediates during metabolic processes.
Case Studies
Several studies have focused on related compounds to elucidate their biological mechanisms:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and screened for anticancer activity. Results indicated that modifications at specific positions led to enhanced efficacy against lung cancer cell lines .
- Oxadiazole Derivatives : Research involving oxadiazole derivatives highlighted their potential as anticancer agents through apoptosis induction and cell cycle arrest mechanisms.
Q & A
Q. What are the recommended synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide?
A stepwise synthesis approach is commonly employed. First, the 1,3,4-oxadiazole core can be synthesized via cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid. For example, triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) may facilitate condensation reactions between 4-bromophenyl precursors and benzothiazole-6-carboxamide derivatives . Subsequent purification via column chromatography (e.g., silica gel, chloroform/methanol gradient) ensures product isolation.
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., N–C–C–Br dihedral angles in bromophenyl groups) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzothiazole C6 carboxamide protons at δ 8.2–8.5 ppm) .
- FT-IR spectroscopy : Detects functional groups (e.g., oxadiazole C=N stretching at 1600–1650 cm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen for antimicrobial or anticancer activity using:
- MIC assays against Gram-positive/negative bacteria.
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Molecular docking against target enzymes (e.g., EGFR kinase) to predict binding affinity .
Advanced Research Questions
Q. How can DFT calculations enhance understanding of its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Vibrational mode analysis : Compare experimental IR peaks (e.g., C=O stretch at 1680 cm) with DFT-calculated frequencies. Adjust basis sets (e.g., 6-31G vs. 6-311++G) or include solvent effects (PCM model) .
- NMR chemical shift deviations : Use gauge-invariant atomic orbital (GIAO) methods to refine theoretical predictions .
Q. What experimental designs assess stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >250°C indicates thermal stability) .
- pH-dependent stability studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours.
- Light exposure tests : Measure photodegradation kinetics under UV-Vis irradiation .
Methodological Challenges in Data Interpretation
Q. How to address discrepancies in crystallographic vs. solution-phase conformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
